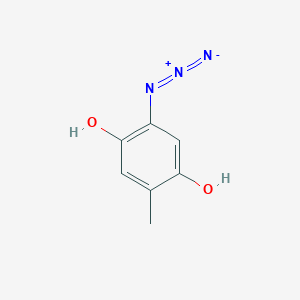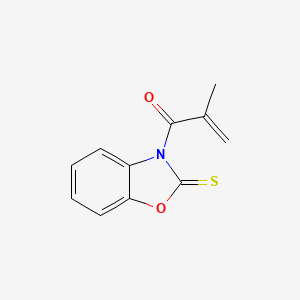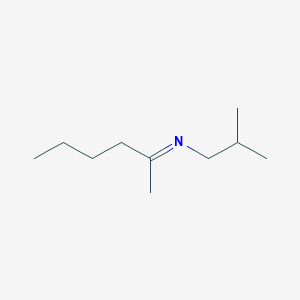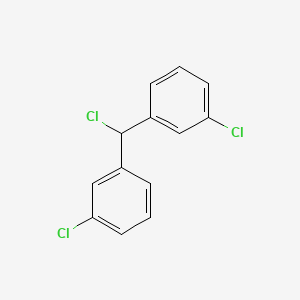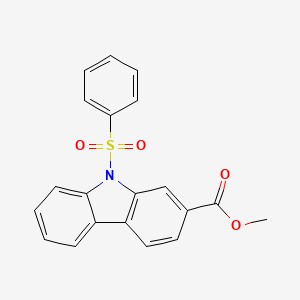
Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate is an organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate typically involves the reaction of 9H-carbazole-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The carbazole core plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 9-(p-toluenesulfonyl)-9H-carbazole-2-carboxylate
- Methyl 9-(methanesulfonyl)-9H-carbazole-2-carboxylate
- Methyl 9-(trifluoromethanesulfonyl)-9H-carbazole-2-carboxylate
Uniqueness
Methyl 9-(benzenesulfonyl)-9H-carbazole-2-carboxylate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
138054-42-9 |
|---|---|
Formule moléculaire |
C20H15NO4S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
methyl 9-(benzenesulfonyl)carbazole-2-carboxylate |
InChI |
InChI=1S/C20H15NO4S/c1-25-20(22)14-11-12-17-16-9-5-6-10-18(16)21(19(17)13-14)26(23,24)15-7-3-2-4-8-15/h2-13H,1H3 |
Clé InChI |
YRKFNDBFELNLEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


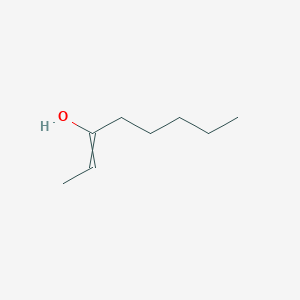
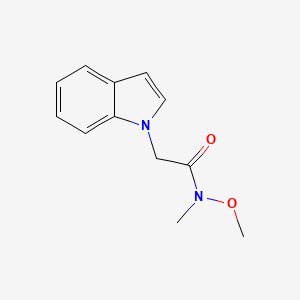
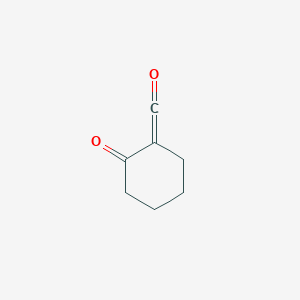
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
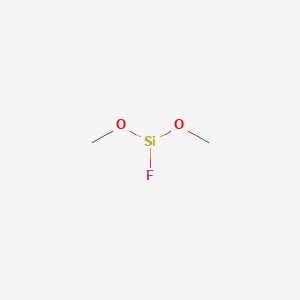
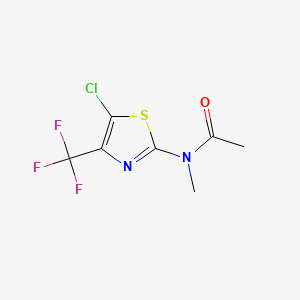
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
